Tetrabutyl Orthotitanate Tetramer

描述

Overview of Organotitanium Compounds in Synthetic Chemistry and Materials Science

Organotitanium compounds, which contain carbon-titanium bonds, are significant reagents in both organic synthesis and materials science. wikipedia.org Their utility stems from the unique reactivity of the titanium center, which can exist in various oxidation states, most commonly +3 and +4. wikipedia.org In synthetic chemistry, organotitanium reagents are employed in a range of transformations, including carbon-carbon bond formation, olefin metathesis, and polymerization reactions. psu.edu The Ziegler-Natta catalyst, a combination of titanium(III) chloride and diethylaluminium chloride, is a cornerstone of industrial polyethylene (B3416737) production. chemeurope.com

In materials science, organotitanium compounds serve as crucial precursors for the synthesis of titanium-containing materials, such as titanium dioxide (TiO₂). These materials find widespread use in pigments, coatings, and advanced ceramics. The ability to control the structure and properties of the final material by carefully designing the organotitanium precursor is a key area of research.

Significance of Oligomeric Alkoxides in Precursor Chemistry

Metal alkoxides are compounds with the general formula M(OR)n, where M is a metal and OR is an alkoxy group. researchgate.net They are widely used as precursors for the synthesis of metal oxides through sol-gel processes. researchgate.net The reactivity of metal alkoxides towards water allows for their controlled hydrolysis and condensation to form a network of metal-oxygen-metal bonds, which upon further processing yields the desired metal oxide.

Oligomeric alkoxides, which consist of a small number of repeating monomer units, are particularly important in precursor chemistry. researchgate.net Compared to their monomeric counterparts, oligomeric alkoxides often exhibit modified reactivity and solubility, which can be advantageous in controlling the sol-gel process. The formation of oligomers can lead to the creation of well-defined metal-oxo-alkoxide nanoclusters, which can serve as building blocks for the final material. nih.gov This control at the molecular level is crucial for producing materials with specific properties, such as high surface area or a desired crystalline phase.

Distinction and Unique Characteristics of the Tetrameric Form of Tetrabutyl Orthotitanate

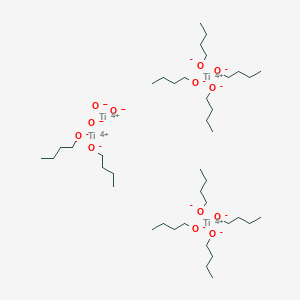

The tetrameric form of tetrabutyl orthotitanate, with the molecular formula C₄₀H₉₀O₁₃Ti₄, is a distinct oligomeric alkoxide. cymitquimica.comnih.gov Its structure consists of four titanium atoms bridged by oxygen and butoxide groups. This specific arrangement of atoms imparts unique characteristics that differentiate it from the monomeric form, tetrabutyl titanate (Ti(OBu)₄).

The tetrameric structure provides enhanced stability and allows for more controlled reactivity during hydrolysis in sol-gel processes. This controlled reactivity is essential for the synthesis of high-purity titanium dioxide nanoparticles and thin films with tailored properties. The defined structure of the tetramer can influence the nucleation and growth of TiO₂ particles, leading to materials with specific morphologies and functionalities.

Table 1: Physicochemical Properties of Tetrabutyl Orthotitanate Tetramer

| Property | Value |

| Molecular Formula | C₄₀H₉₀O₁₃Ti₄ |

| Molecular Weight | 970.6 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.1 g/cm³ |

| Flash Point | 50°C |

This table is interactive. You can sort and filter the data.

Scope and Focus of Current Academic Inquiry into this compound

Current research on this compound is multifaceted, exploring its applications in various fields. A significant area of investigation is its use as a precursor for the synthesis of advanced materials. Researchers are focused on utilizing the controlled reactivity of the tetramer to produce titanium dioxide with specific characteristics for applications in photocatalysis, solar cells, and coatings. chemimpex.comalfachemic.com

Another key area of academic inquiry is the catalytic activity of this compound. It is known to catalyze various organic reactions, including esterification and transesterification. alfachemic.com Studies are aimed at understanding the reaction mechanisms and expanding the scope of its catalytic applications in fine chemical synthesis.

Furthermore, research is being conducted on the surface modification capabilities of this compound. Its ability to improve hydrophobicity and corrosion resistance makes it a valuable material for protecting surfaces in various industrial applications. chemimpex.com The exploration of its potential in nanotechnology, particularly in the synthesis of TiO₂ nanoparticles for use in sunscreens and pigments, is also a prominent research direction. chemimpex.com

Structure

2D Structure

属性

IUPAC Name |

butan-1-olate;oxygen(2-);titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/10C4H9O.3O.4Ti/c10*1-2-3-4-5;;;;;;;/h10*2-4H2,1H3;;;;;;;/q10*-1;3*-2;4*+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAWWEHOHYFEPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[Ti+4].[Ti+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H90O13Ti4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693726 | |

| Record name | butan-1-olate;oxygen(2-);titanium(4+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

970.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70799-68-7 | |

| Record name | butan-1-olate;oxygen(2-);titanium(4+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutyl Orthotitanate Tetramer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Structural Elucidation of Tetrabutyl Orthotitanate Tetramer

Synthetic Pathways to Tetrabutyl Orthotitanate Tetramer

The formation of this compound, a titanium alkoxide, is intricately linked to the controlled manipulation of its monomeric precursor, titanium(IV) butoxide. The synthesis of this tetrameric cluster is primarily achieved through carefully managed hydrolysis and condensation reactions, with alternative approaches including solvothermal and hydrothermal methods. The degree of oligomerization is highly sensitive to the specific reaction conditions employed.

Controlled Hydrolysis and Condensation Strategies of Monomeric Precursors

The principal route to the this compound involves the controlled hydrolysis of titanium(IV) butoxide [Ti(OBu)₄]. wikipedia.org This process is a delicate balance of hydrolysis and condensation reactions. In the initial step, the highly reactive titanium alkoxide reacts with water, leading to the formation of titanium hydroxide (B78521) species and butanol. wikipedia.orgpsu.edu This is immediately followed by condensation reactions, where the hydroxylated titanium species react with other titanium alkoxide or hydroxide molecules to form Ti-O-Ti bridges, releasing either water or butanol.

The extent of these reactions and the resulting oligomeric state are governed by several factors. The water-to-alkoxide ratio is a critical parameter; a low ratio favors the formation of smaller oligomers like the tetramer. The reaction is often carried out in a non-polar solvent to modulate the reactivity and prevent uncontrolled precipitation of titanium dioxide. The presence of certain acids or bases can also catalyze and direct the condensation process. aau.dk For instance, the addition of specific acids can stabilize the resulting oligomers and prevent further aggregation. psu.edu

Solvothermal and Hydrothermal Approaches to Tetramer Formation

Solvothermal and hydrothermal methods offer alternative pathways to titanium oxo-alkoxide clusters, including tetrameric structures. These techniques involve heating the precursor solution (titanium alkoxide in an organic solvent for solvothermal, or in water for hydrothermal) in a sealed vessel, or autoclave. The elevated temperature and pressure facilitate the condensation reactions, leading to the formation of well-defined oxo-alkoxide clusters. nih.govnih.gov

The choice of solvent, temperature, and reaction time are crucial parameters in determining the final product. nih.gov For example, the use of amino-polyalcohols in solvothermal synthesis has been shown to yield a variety of polyoxo-titanium clusters (PTCs) with different nuclearities, demonstrating the influence of the reaction medium on the final structure. nih.gov While not always specifically targeting the this compound, these methods highlight the potential for forming various titanium oxo-alkoxide oligomers through the careful selection of reaction conditions.

Influence of Reaction Conditions on Oligomerization Degree

The degree of oligomerization of titanium alkoxides is profoundly influenced by the reaction conditions. Key factors include:

Water/Alkoxide Ratio: As mentioned, a lower water-to-alkoxide ratio generally leads to a lower degree of polymerization, favoring the formation of smaller oligomers like the tetramer. psu.edu

Solvent: The polarity and coordinating ability of the solvent can affect the hydrolysis and condensation rates. Non-polar, non-coordinating solvents can slow down the reactions, allowing for better control over the oligomerization process. psu.edu

Temperature: Higher temperatures generally accelerate the condensation reactions, potentially leading to higher degrees of oligomerization or even the formation of titanium dioxide nanoparticles. researchgate.net

pH (Presence of Catalysts): Acidic or basic conditions can catalyze both hydrolysis and condensation. Acids can protonate the alkoxy groups, making them better leaving groups, while bases can deprotonate the hydroxyl groups, making them more nucleophilic. aau.dk The specific catalyst used can significantly influence the structure of the resulting oligomers.

Precursor Concentration: The concentration of the titanium alkoxide precursor can also impact the reaction kinetics and the final product distribution.

By carefully controlling these parameters, it is possible to direct the synthesis towards the desired tetrameric structure and minimize the formation of other oligomers or titanium dioxide.

Advanced Spectroscopic and Crystallographic Studies of the Tetramer

The confirmation of the tetrameric structure of tetrabutyl orthotitanate relies on a combination of advanced analytical techniques. Spectroscopic methods provide information about the chemical environment of the atoms and the types of bonds present, while crystallographic techniques offer a definitive three-dimensional picture of the molecular arrangement.

Spectroscopic Characterization Techniques for Oligomeric State Confirmation (e.g., NMR, IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are valuable tools for characterizing titanium alkoxides. nih.govchemicalbook.com In the ¹H NMR spectrum of tetrabutyl orthotitanate, the signals corresponding to the protons of the butoxy groups can provide information about their chemical environment. chemicalbook.com The presence of multiple, distinct signals for the butoxy groups can indicate the formation of an oligomeric structure where the butoxy groups are in different chemical environments due to the formation of Ti-O-Ti bridges.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of key functional groups. nih.gov The IR spectrum of tetrabutyl orthotitanate will show characteristic absorption bands for C-H, C-O, and Ti-O bonds. The formation of the tetramer, with its Ti-O-Ti bridges, will result in the appearance of new absorption bands in the low-frequency region (typically below 1000 cm⁻¹) corresponding to the Ti-O-Ti stretching vibrations. The analysis of these bands, in comparison to the monomeric precursor, can confirm the occurrence of condensation and the formation of an oligomeric structure. youtube.com

Structural Analysis through X-ray Diffraction and Related Methodologies (Focus on Tetrameric Arrangement)

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure of a crystalline compound. For this compound, obtaining suitable single crystals allows for the exact determination of the arrangement of the four titanium atoms and the bridging and terminal butoxy groups. nih.gov The data from X-ray diffraction can reveal the core structure of the tetramer, which typically consists of a central Ti₄O₄ cubane-like core or a more open structure with bridging oxo and alkoxide ligands. The bond lengths and angles obtained from the crystal structure provide unequivocal evidence of the tetrameric arrangement.

The structural analysis of various polyoxo-titanium clusters (PTCs) using single-crystal X-ray diffraction has revealed a rich diversity of structures, from smaller clusters like Ti₆ to larger ones like Ti₁₉. nih.gov These studies provide a framework for understanding the potential structural motifs of titanium oxo-alkoxide oligomers, including the tetramer.

| Technique | Information Obtained | Relevance to this compound |

| ¹H and ¹³C NMR | Chemical environment of protons and carbon atoms. | Distinguishes between different butoxy group environments in the oligomer. |

| Infrared (IR) Spectroscopy | Presence of functional groups. | Confirms the formation of Ti-O-Ti bridges characteristic of the tetramer. |

| Single-Crystal X-ray Diffraction | Precise three-dimensional molecular structure. | Provides definitive proof of the tetrameric arrangement and its specific geometry. |

Conformational Analysis and Isomeric Considerations of the Tetramer

The tetrameric structure of tetrabutyl orthotitanate introduces a level of conformational complexity and the potential for isomerism that is absent in the simple monomer. The arrangement of the four titanium atoms and the bridging and terminal butoxide groups can lead to different spatial orientations.

While a definitive crystal structure of the this compound is not widely available in the public domain, insights can be drawn from the study of other titanium alkoxide oligomers. For instance, titanium ethoxide is known to exist as a tetramer. wikipedia.org The structure of these oligomers is generally understood to involve a core of titanium atoms bridged by oxygen atoms from the alkoxide groups, with the remaining alkoxide groups occupying terminal positions.

The flexibility of the butyl chains adds another layer of conformational possibilities. The rotation around the C-O and C-C bonds within the butoxide ligands can lead to a multitude of conformers. The specific conformation adopted will be influenced by a delicate balance of steric hindrance between the bulky butyl groups and the coordination preferences of the titanium centers.

Isomeric considerations for the tetramer would include positional isomers, depending on the arrangement of the bridging and terminal butoxide groups, and potentially stereoisomers if chiral centers are formed within the tetrameric core, although this is less commonly discussed for simple alkoxides. The dynamic nature of the bonds in these clusters means that in solution, an equilibrium of different conformations and potentially isomers likely exists.

Mechanistic Investigations of Reactions Involving Tetrabutyl Orthotitanate Tetramer

Role of Tetrabutyl Orthotitanate Tetramer in Sol-Gel Processes

The sol-gel process is a versatile method for producing oxide materials, and tetrabutyl orthotitanate is a cornerstone precursor for this technique. researchgate.netnih.gov The process leverages the hydrolysis and condensation reactions described above to transition a solution of molecular precursors (the "sol") into a continuous solid network (the "gel").

Initiation : The sol-gel process is initiated by the controlled addition of water (often mixed with the solvent and a catalyst) to the tetrabutyl orthotitanate solution. This triggers the initial hydrolysis and condensation reactions, forming the primary nano-sized building blocks of the future network. mdpi.com The stability of this initial "sol" is critical; if the reactions are too fast, uncontrolled precipitation occurs instead of forming a stable colloid. mdpi.com

Propagation : As condensation reactions continue, the primary particles link together, increasing the viscosity of the sol. This propagation of the Ti-O-Ti network continues until a single, macroscopic molecule spans the entire volume of the container. This critical point is known as the gel point. The time taken to reach this point is the gelation time. The structure of the final gel—whether it is composed of a fine, transparent network or larger, aggregated particles—is determined by the reaction conditions during the initiation and propagation stages.

Table 2: Influence of Synthesis Conditions on TiO₂ Properties in Sol-Gel Method

| Precursor / Solvent System | Resulting Phase | Average Crystallite Size (nm) | Key Finding |

|---|---|---|---|

| Tetrabutyl Orthotitanate / Methanol | Anatase | ~10.1 | Methanol solvent led to smaller crystallite sizes compared to ethanol. researchgate.net |

| Tetrabutyl Orthotitanate / Ethanol | Anatase | ~12.5 | Ethanol promoted slightly larger crystallite growth. researchgate.net |

| Titanium Isopropoxide / Methanol | Anatase | ~11.3 | Isopropoxide precursor generally resulted in slightly larger crystallites than butoxide. researchgate.net |

| Titanium Isopropoxide / Ethanol | Anatase, Brookite | ~15.4 | The combination of TIP and ethanol facilitated the formation of a mixed brookite phase. researchgate.netresearchgate.net |

In many applications, tetrabutyl orthotitanate is used with other precursors to create mixed-oxide materials, such as titania-silica (TiO₂-SiO₂). cas.cz

Interactions with Solvents : As previously noted, the solvent is an active participant. In mixed systems, the solvent must be able to co-solubilize multiple precursors with potentially different polarities. Furthermore, the byproducts of hydrolysis (e.g., butanol from TBT and ethanol from TEOS) alter the composition and polarity of the solvent medium as the reaction progresses, which in turn can affect the solubility of the growing polymeric species. researchgate.net

Interactions with Other Precursors : A significant challenge in creating homogeneous mixed oxides is the disparate reactivity of the precursors. Tetrabutyl orthotitanate hydrolyzes and condenses much faster than silicon alkoxides like TEOS. cas.czresearchgate.net

If water is added to a simple mixture of TBT and TEOS, the TBT will rapidly react to form TiO₂-rich domains before the TEOS has had a chance to hydrolyze significantly. This leads to a phase-separated, inhomogeneous material.

To overcome this, a pre-hydrolysis strategy is often employed, where the less reactive precursor (TEOS) is allowed to partially hydrolyze before the more reactive TBT is introduced. Alternatively, the reactivity of TBT can be tempered using chelating agents. desy.de

Successful co-condensation leads to the formation of Ti-O-Si linkages, which are crucial for the material's homogeneity and unique properties. cas.cz The presence of these hetero-metal bonds can be confirmed by techniques like FT-IR spectroscopy, which shows a characteristic vibration band for the Ti-O-Si bond. cas.cz

Mechanism of Catalytic Action

The catalytic efficacy of tetrabutyl orthotitanate, often discussed in its monomeric form (tetrabutyl titanate), is rooted in the Lewis acidic nature of the central titanium(IV) atom. semanticscholar.orgresearchgate.netcolab.ws This acidity allows the titanium center to coordinate with electron-rich functional groups, thereby activating substrates for subsequent chemical transformations. The mechanistic pathway, particularly in widely catalyzed reactions like esterification and transesterification, typically involves the initial interaction of the substrate with the titanium catalyst to form an active complex, followed by one or more intermediate steps leading to product formation and catalyst regeneration.

Ligand Exchange and Active Site Generation

The generation of a catalytically active site in reactions involving this compound commences with the interaction between the titanium center and a reactant molecule. This process can be described as a form of ligand exchange or association, where a substrate molecule displaces or coordinates alongside the butoxide ligands.

In esterification reactions, the generally accepted mechanism involves the coordination of the carboxylic acid to the titanium catalyst. chemicalbook.com The titanium atom, being electrophilic, forms a coordinate bond with the carbonyl oxygen of the carboxylic acid. This interaction polarizes the carbonyl group, withdrawing electron density from the carbonyl carbon and rendering it significantly more electrophilic. semanticscholar.org This heightened electrophilicity makes the carbonyl carbon more susceptible to nucleophilic attack by an alcohol molecule, which is the key activation step in the catalytic cycle.

A proposed mechanism for the esterification of adipic acid with ethylene (B1197577) glycol catalyzed by tetrabutyl titanate illustrates this principle. chemicalbook.com The process begins with the rapid formation of a complex between the carboxylic acid and the titanate catalyst. This initial complex is the active catalytic species. The formation of this active site facilitates the subsequent nucleophilic attack by the alcohol, leading to the formation of the ester and water. The catalytic cycle is completed by the release of the products and regeneration of the titanate catalyst.

Similarly, in transesterification reactions, the titanate catalyst activates the ester substrate. The coordination of the ester's carbonyl oxygen to the titanium center increases the electrophilicity of the carbonyl carbon, promoting the attack by an incoming alcohol molecule. This ligand coordination and substrate activation are crucial for the catalytic activity observed in the synthesis of various polyesters. researchgate.net

| Reaction Type | Proposed Activation Step | Role of Titanium Center | Key Research Findings |

| Esterification | Coordination of the carboxylic acid's carbonyl oxygen to the Ti(IV) center. | Acts as a Lewis acid to increase the electrophilicity of the carbonyl carbon. | Facilitates nucleophilic attack by the alcohol, significantly increasing the reaction rate. chemicalbook.com |

| Transesterification | Coordination of the substrate ester's carbonyl oxygen to the Ti(IV) center. | Functions as a Lewis acid catalyst to activate the ester for alcoholysis. | Efficiently catalyzes the reaction for the production of polyesters like PET and PBT. researchgate.net |

| Polymerization | Coordination of monomer functional groups (e.g., hydroxyl, carboxyl) to the Ti(IV) center. | Initiates and propagates the polymer chain growth by activating the monomers. | Used in the synthesis of polyesters and other polymers, influencing molecular weight and structure. rsc.orgresearchgate.net |

Intermediate Species Identification in Catalytic Cycles

The direct identification of intermediate species in catalytic cycles involving tetrabutyl orthotitanate is challenging due to their transient nature and low concentrations under reaction conditions. Much of the understanding of these intermediates is derived from kinetic studies, mechanistic proposals, and computational modeling rather than direct spectroscopic observation. colab.wsnih.govaspbs.com

Mechanistic proposals for titanate-catalyzed esterification consistently feature a catalyst-substrate complex as the primary intermediate. chemicalbook.com For instance, in the reaction between a carboxylic acid and an alcohol, the first intermediate is the adduct formed by the coordination of the acid's carbonyl group to the titanium atom. Following the nucleophilic attack by the alcohol, a more complex, multi-coordinate titanium species is proposed as a transition state or a short-lived intermediate before the elimination of water and the ester product.

While direct in-situ spectroscopic evidence for these specific intermediates in this compound catalyzed reactions is scarce, studies on related titanium alkoxide systems provide valuable insights.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR has been employed to study the hydrolysis of tetrabutyl titanate and its modification by other ligands like acetylacetone. These studies can detect changes in the coordination environment of the titanium atom, such as the formation of new Ti-O bonds and the displacement of butoxide groups, which are analogous to the initial steps of a catalytic cycle. researchgate.netsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for monitoring the progress of reactions such as transesterification in real-time. mdpi.commestrelab.com While often used to track the conversion of reactants to products, detailed analysis under specific conditions could potentially identify signals corresponding to catalyst-substrate adducts or other long-lived intermediates.

Computational Studies: Density Functional Theory (DFT) calculations have been used to investigate the mechanism of polyester (B1180765) polycondensation catalyzed by titanium alkoxides like titanium(IV) ethoxide, which serves as a model for the butoxide analogue. researchgate.net These studies calculate the energy barriers for different proposed pathways and characterize the structures of transition states and intermediates. For example, a DFT study on the polycondensation of diethyl terephthalate (B1205515) catalyzed by Ti(OEt)₄ found that a mechanism involving the coordination of the carboxy oxygen to the titanium center had the lowest energy barrier, providing theoretical support for this type of intermediate species. researchgate.net

The table below summarizes the proposed intermediate species and the methods that have been used or could be used for their investigation in titanate-catalyzed reactions.

| Proposed Intermediate Species | Description | Investigational Methods |

| Catalyst-Substrate Adduct | An initial complex formed by the coordination of a reactant molecule (e.g., carboxylic acid, ester) to the Ti(IV) center. | Mechanistic Proposals, Kinetic Studies, FT-IR Spectroscopy, Computational Modeling (DFT). colab.wsresearchgate.netresearchgate.net |

| Hexacoordinate Ti Transition State | A transient, higher-coordinate species formed during the nucleophilic attack of a second reactant on the activated catalyst-substrate adduct. | Mechanistic Proposals, Computational Modeling (DFT). researchgate.net |

| Alkoxy-Exchanged Titanate | A species where one or more butoxide ligands have been replaced by the alkoxy group of a reactant alcohol or the carboxylate group of an acid. | Kinetic Studies, NMR Spectroscopy. mdpi.commestrelab.com |

Tetrabutyl Orthotitanate Tetramer As a Precursor in Advanced Material Synthesis

Synthesis of Titanium Dioxide (TiO2) and Related Titanium Oxides

Tetrabutyl orthotitanate is a frequently used liquid precursor for producing titanium dioxide (TiO2) coatings and nanoparticles. wikipedia.org Its utility stems from its reactivity and ability to be transformed into various forms of TiO2 under controlled conditions.

Formation of Crystalline Phases (e.g., Anatase, Rutile, Brookite) and Amorphous Forms

Titanium dioxide exists in several crystalline polymorphs, most notably anatase, rutile, and brookite, each possessing distinct properties and applications. researchgate.netresearchgate.net The synthesis process, often employing a precursor like tetrabutyl orthotitanate, plays a critical role in determining which of these phases is formed.

Anatase and Rutile: These are the most common and studied phases of TiO2. researchgate.net Anatase is often formed at lower temperatures and can be converted to the more thermodynamically stable rutile phase at higher temperatures (typically above 500 °C). researchgate.net The choice of solvent and reaction conditions during the hydrothermal synthesis using tetrabutyl orthotitanate can selectively produce either pure anatase or a mixed-phase of anatase and rutile. mdpi.com

Brookite: This phase is generally more challenging to synthesize, making it less explored compared to anatase and rutile. researchgate.net

Amorphous TiO2: In addition to crystalline forms, amorphous titanium dioxide can also be produced. nih.gov The specific reaction pathway and conditions dictate whether a crystalline or amorphous material is obtained.

The crystalline structure of the resulting TiO2 has a significant impact on its properties. For instance, in photocatalysis, the anatase phase is often favored. researchgate.net In applications like UV protection in textiles, the rutile phase has shown to be more effective. mdpi.com

Control over Nanostructure and Morphology of TiO2 Materials

The use of tetrabutyl orthotitanate as a precursor allows for significant control over the nanostructure and morphology of the final TiO2 product. By adjusting synthesis parameters such as solvents, temperature, and additives, a variety of morphologies can be achieved. For example, hydrothermal methods using tetrabutyl orthotitanate have been successful in creating TiO2 flower clusters assembled with nanorods. mdpi.com The ability to tailor the morphology is crucial as it directly influences the material's surface area and, consequently, its performance in applications like photocatalysis. mdpi.comnih.gov

Influence of Tetramer on Particle Size and Crystallinity

The characteristics of the tetrabutyl orthotitanate precursor influence the particle size and crystallinity of the synthesized TiO2. The inclusion of TiO2 particles, derived from precursors like tetrabutyl orthotitanate, can affect the molecular weight and tenacity of polymers they are incorporated into. mdpi.comnih.gov

Research has shown that both the crystalline form (anatase or rutile) and the particle size (micro or nano) of TiO2 impact the properties of composite materials. nih.gov While the orientation and crystallinity of the polymer matrix may not show significant differences, the presence of TiO2 particles, regardless of size or phase, can enhance properties like UV protection. mdpi.comnih.gov Specifically, for UV blocking, rutile has been found to be more efficient than anatase, and micro-sized particles more so than nano-sized ones. mdpi.com

Fabrication of Titanosilicate Zeolites and Related Framework Materials

Tetrabutyl orthotitanate and its tetrameric form are pivotal in the synthesis of titanosilicate zeolites, a class of catalysts important for various industrial chemical processes.

Directed Synthesis of TS-1 Zeolites with Enhanced Titanium Incorporation

Titanium Silicalite-1 (TS-1) is a well-known titanosilicate zeolite used in selective oxidation reactions. rsc.orgrsc.org The synthesis of high-quality TS-1 with a significant and uniform incorporation of titanium into the zeolite framework is a key challenge. rsc.org The choice of the titanium source is critical in this process.

Tetrabutyl orthotitanate (TBOT) has been identified as an optimal titanium source in certain synthesis systems because its hydrolysis rate can be matched with that of the silicon source, which helps to avoid the formation of undesirable extra-framework titanium species. frontiersin.orgnih.gov The use of tetrabutyl orthotitanate tetramer, a larger molecule than the monomer, has been shown to slow down the crystallization process of the zeolite. researchgate.net This slower crystallization allows for a more balanced incorporation of titanium into the growing crystal framework, leading to a higher concentration of active titanium sites. researchgate.net This strategy has successfully produced Ti-rich TS-1 with a lower Si/Ti ratio compared to conventional methods. researchgate.net

Control over Active Titanium Species Distribution within Zeolitic Frameworks

The catalytic activity of TS-1 zeolites is directly related to the nature and distribution of the titanium species within the framework. Ideally, titanium atoms are tetrahedrally coordinated within the silica (B1680970) framework, creating the active sites for oxidation reactions. nih.govresearchgate.net The formation of non-framework, hexacoordinated titanium species, such as anatase, is generally undesirable as it can hinder catalytic performance. frontiersin.orgnih.gov

The use of this compound as the titanium precursor has been shown to be effective in controlling the formation of these active species. By slowing down the crystallization, the tetramer helps to inhibit the formation of anatase, leading to a higher proportion of catalytically active, framework-incorporated titanium. researchgate.net This controlled crystallization allows for the precise tuning of the active sites within the zeolite, enhancing their effectiveness for specific applications like alkene epoxidation and oxidative desulfurization. rsc.org

Inhibition of Extraframework Anatase Formation in Titanosilicate Systems

In the synthesis of titanosilicate materials, which are valued for their catalytic properties, a significant challenge is the formation of undesirable extraframework titanium dioxide, particularly in the anatase crystalline phase. The presence of these segregated anatase particles can negatively impact the catalytic efficiency and selectivity of the material. This compound is utilized as the titanium source in sol-gel methods to create highly dispersed titanium centers within a silica matrix.

Research has shown that when titanosilicate coatings are prepared using tetrabutyl orthotitanate and a silica precursor like tetraethyl orthosilicate (B98303) (TEOS), the resulting TiO2–SiO2 composite material exhibits enhanced phase stability. cas.cz The synthesis process involves the controlled hydrolysis and co-condensation of the titanium and silicon alkoxides. This creates a network where Ti-O-Si bonds are formed. cas.cz The amorphous silica (SiO2) component of this network effectively acts as a barrier, preventing the aggregation of titanium oxide species and inhibiting their transformation into crystalline anatase, especially during thermal treatments at elevated temperatures (e.g., 500 °C to 600 °C). cas.cz The presence of the silica network helps to maintain the dispersion of titanium active sites and suppresses the growth of anatase crystals, which would otherwise dominate if a pure titania sol were used. cas.cz This inhibition is crucial for preserving the specific catalytic sites where isolated titanium atoms are required.

Development of Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials are composites where organic and inorganic components are integrated at the molecular or nanoscale level, often exhibiting synergistic properties that are not present in the individual components. nih.govrsc.org this compound is a key precursor for the inorganic phase in many of these materials, primarily through sol-gel synthesis. researchgate.net The process typically involves the hydrolysis and condensation of the titanate to form a stable, three-dimensional titanium oxide network in the presence of an organic polymer or monomer. This allows for the creation of materials that combine the mechanical strength and thermal stability of an inorganic oxide with the flexibility and functionality of an organic polymer.

Integration into Polymeric Matrices via Cross-linking Reactions

Tetrabutyl orthotitanate is an effective cross-linking agent for various polymeric systems, enhancing their mechanical properties, thermal stability, and chemical resistance. nih.gov Its utility is particularly notable in curing and hardening resins and rubbers. marcorubber.com

A specific application is in the solidification of waterborne acrylic-epoxy resins. Research has demonstrated that a modified form of tetrabutyl titanate can act as a novel and efficient cross-linking agent for these systems. chemicalbook.com In this process, the titanate is first modified with ethylene (B1197577) glycol and tris(2-hydroxyethyl) amine. The cross-linking occurs via a dual mechanism: initially, the agent reacts with hydroxyl (-OH) groups in the resin to form a preliminary cross-linked network. As the concentration of the agent increases, the amino groups on the modifier initiate a secondary cross-linking reaction by opening the epoxide rings of the resin. chemicalbook.com This dual-action cross-linking significantly increases the cross-linking density of the polymer matrix. The result is a substantial improvement in the corrosion resistance of the coating, as evidenced by a dramatic increase in impedance. chemicalbook.com

Table 1: Effect of Modified Tetrabutyl Titanate Cross-linker on Waterborne Epoxy Coating Properties

| Property | Coating without Cross-linker | Coating with Cross-linker |

| Cross-linking Mechanism | Standard curing | Dual cross-linking (Hydroxyl & Epoxide reactions) |

| Initial Impedance | ~10^6 Ω·cm² | ~10^8 Ω·cm² |

| Corrosion Protection | Substrate corrosion after 30 days of immersion | Substrate remains well-protected |

This table summarizes findings where a modified tetrabutyl titanate was used as a cross-linking agent, leading to significantly enhanced protective properties of the coating. chemicalbook.com

Precursor for Pyroelectric Material Development

Pyroelectric materials generate a temporary voltage when they are heated or cooled. Lead zirconate titanate (PZT), with the general formula Pb(ZrxTi1-x)O3, is one of the most widely studied and utilized pyroelectric ceramic materials. imim.plwikipedia.orgresearchgate.net The synthesis of PZT ceramics is often achieved through the sol-gel method, which allows for high purity and compositional homogeneity.

In the sol-gel synthesis of PZT, titanium alkoxides are common precursors for the titanium component. Research has demonstrated the successful preparation of PZT powders using titanium(IV) propoxide and titanium isopropoxide. imim.plijht.org.in These precursors, along with lead and zirconium sources, are hydrolyzed to form a gel, which is then calcined to produce the final crystalline PZT material. imim.pl By analogy, tetrabutyl orthotitanate, as a titanium alkoxide, is a suitable precursor for introducing the titanium component into the PZT structure. Its controlled hydrolysis is essential for forming the homogeneous oxide network necessary for achieving the desired pyroelectric properties in the final ceramic product. researchgate.netmdpi.com

Synthesis of Lithium Titanate Ceramics with Defined Architectures

Lithium titanate (Li4Ti5O12 or LTO) has emerged as a promising anode material for high-performance lithium-ion batteries due to its high safety and excellent cycling stability. nih.govrsc.org The electrochemical performance of LTO is highly dependent on its morphology, particle size, and crystallinity. Tetrabutyl orthotitanate (often referred to as tetrabutyl titanate or TBT) is one of the most popular titanium sources for synthesizing LTO with controlled architectures. nih.gov

Table 2: Synthesis of Lithium Titanate (LTO) using Tetrabutyl Titanate Precursor

| Synthesis Method | Lithium Source | Resulting LTO Architecture | Reference |

| Hydrothermal/Solvothermal | Lithium Hydroxide (B78521) / Lithium Acetate | Ultrafine Nanoparticles | nih.gov |

| Sol-Gel followed by Hydrothermal | Lithium Hydroxide | Nanoparticles / Porous Spheres | |

| Solid State Reaction | Lithium Carbonate | Micro-sized particles | researchgate.net |

This table illustrates various methods where tetrabutyl titanate is a key starting material for producing lithium titanate anode materials with different morphologies. researchgate.netnih.gov

Polymerization Initiator and Modifier Roles

Tetrabutyl orthotitanate and its derivatives are effective catalysts and initiators in several types of polymerization reactions, attributed to the electrophilic nature of the titanium center.

Ring-Opening Polymerization Facilitation

Tetrabutyl orthotitanate serves as a precursor for catalysts used in the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone to produce biodegradable polyesters. nih.gov Well-defined tetrametallic titanium complexes, which can be synthesized from titanate precursors, have shown catalytic activity for the ROP of rac-lactide.

The generally accepted mechanism for ROP catalyzed by metal alkoxides involves a coordination-insertion pathway. nih.gov The process is initiated by a nucleophilic attack from an alcohol or an alkoxide ligand on the carbonyl group of the cyclic ester monomer, which is coordinated to the titanium metal center. This attack leads to the cleavage of the acyl-oxygen bond in the ester ring, thus opening the ring and extending the polymer chain. The catalytic cycle continues as the newly formed alkoxide end-group attacks another monomer molecule. This process allows for the synthesis of polymers with controlled molecular weights and, in some cases, specific stereochemistry. nih.gov

Control over Polymer Molecular Weight and Distribution

Tetrabutyl orthotitanate, often used in its monomeric form, tetrabutyl titanate (TBT), serves as a highly effective catalyst in polymerization reactions, offering significant control over the molecular weight and molecular weight distribution of the resulting polymers. teamcatalynt.comrsc.org This control is crucial as these characteristics directly influence the physical and mechanical properties of the final material.

In the synthesis of polyesters, such as poly(ethylene furanoate) (PEF) and poly(ethylene vanillate) (PEV), titanate catalysts like TBT have demonstrated high efficiency in achieving high molecular weight polymers. rsc.orgmdpi.com For instance, in the two-stage melt polycondensation of PEF, TBT was found to be one of the most effective catalysts for the polycondensation stage, leading to a significant increase in intrinsic viscosity, which is indicative of higher molecular weight. rsc.org Similarly, in the synthesis of PEV, TBT and another titanate catalyst, titanium(IV) isopropoxide (TIS), yielded polymers with higher intrinsic viscosities and, consequently, higher number-average molecular weights (Mn) compared to antimony trioxide (Sb₂O₃), a common industrial catalyst. mdpi.com Specifically, PEV synthesized with TIS reached an Mn of 5014 g/mol , while TBT produced a polymer with an Mn of 4375 g/mol . mdpi.com

The ability of tetrabutyl titanate to control polymer molecular weight stems from its catalytic mechanism in esterification and transesterification reactions. chemicalbook.com It facilitates the reaction between acid and polyol monomers, leading to efficient chain growth. chemicalbook.com The reaction mechanism involves the coordination of the titanium atom with the carbonyl oxygen of the acid, activating it for nucleophilic attack by the alcohol. chemicalbook.com This efficient catalytic cycle promotes the formation of long polymer chains, thereby increasing the molecular weight.

The polydispersity index (PDI), a measure of the distribution of molecular weights in a given polymer sample, is also influenced by the catalyst. While detailed PDI data for this compound specifically is limited in the provided context, the general effectiveness of titanate catalysts in controlled polymerization suggests a tendency towards producing polymers with relatively narrow molecular weight distributions. For example, in the synthesis of star-like block copolymers, the use of a well-defined initiator system in conjunction with a suitable catalyst allows for the creation of polymers with low polydispersities, typically below 1.3. cmu.edu

Table 1: Comparison of Catalysts in Poly(ethylene vanillate) (PEV) Synthesis mdpi.com

| Catalyst | Intrinsic Viscosity [η] (dL/g) | Number-Average Molecular Weight (Mn) ( g/mol ) |

| Titanium(IV) isopropoxide (TIS) | 0.29 | 5014 |

| Tetrabutyl titanate (TBT) | 0.27 | 4375 |

| Antimony trioxide (Sb₂O₃) | 0.25 | 3886 |

Catalytic Applications of Tetrabutyl Orthotitanate Tetramer and Derived Systems

Catalysis in Oxidative Desulfurization Processes

Tetrabutyl orthotitanate and its derivatives have demonstrated considerable potential as catalysts in the oxidative desulfurization (ODS) of fuels, a critical process for producing cleaner energy sources.

Efficiency in Oxidative Transformations of Sulfur-Containing Compounds

Research has shown that tetra-alkyl orthotitanates, including tetrabutyl orthotitanate (TBOT), are highly effective in the oxidative desulfurization of dibenzothiophene (B1670422) (DBT). alfachemic.com In model oil with a sulfur content of 1000 parts per million by weight (ppmw), the use of these catalysts can reduce the sulfur level to below 10 ppmw. alfachemic.com The efficiency of the desulfurization process is influenced by the molar ratio of the oxidant to sulfur (O/S). An increase in the O/S molar ratio generally enhances the desulfurization efficiency. For instance, at O/S ratios of 2:1 and 4:1, the removal of DBT was approximately 70% and 90%, respectively. alfachemic.com Optimal performance is achieved at an O/S molar ratio of 6:1, leading to a desulfurization efficiency of 99%. alfachemic.com The choice of oxidant also plays a crucial role, with cumene (B47948) hydroperoxide (CHP) showing significantly better results than hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP), which is attributed to the lower water content in CHP that minimizes catalyst hydrolysis. alfachemic.com

Table 1: Effect of O/S Molar Ratio on DBT Removal by TBOT

| O/S Molar Ratio | DBT Removal Efficiency (%) |

|---|---|

| 2:1 | ~70 |

| 4:1 | ~90 |

| 6:1 | 99 |

Performance of Tetramer-Derived Catalysts in Room Temperature Reactions

A key advantage of using tetra-alkyl orthotitanates as catalysts in ODS is their ability to perform efficiently at room temperature and ambient pressure. alfachemic.com This characteristic offers a significant benefit over processes that require elevated temperatures, leading to energy savings and simpler reactor designs. Studies have demonstrated that the catalytic system can achieve over 98% removal of DBT within just 10 minutes at room temperature. alfachemic.com This rapid and effective performance at ambient conditions highlights the potential of these catalysts for practical applications in the fuel industry. Furthermore, the resulting oxidized sulfur compound, dibenzothiophene dioxide (DBTO₂), can be easily separated from the oil phase, potentially due to electrostatic interactions with the catalyst species. alfachemic.com

Catalytic Roles in Polymerization Reactions

Tetrabutyl orthotitanate is a widely used catalyst in the synthesis of polyesters, where it demonstrates high activity and efficiency. chemicalbook.com

Mechanism of Initiation and Chain Transfer in Polymer Synthesis

In polyester (B1180765) synthesis, tetrabutyl orthotitanate acts as a Lewis acid catalyst. The proposed mechanism for the esterification reaction involves the coordination of the titanium atom with the carbonyl oxygen of the carboxylic acid. chemicalbook.com This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. chemicalbook.com

A proposed mechanism for the esterification reaction between an acid (e.g., adipic acid) and an alcohol (e.g., ethylene (B1197577) glycol) catalyzed by tetrabutyl orthotitanate [Ti(OBu)₄] involves the following steps chemicalbook.com:

Formation of a complex between the carboxylic acid and the catalyst through a coordinate bond between the titanium atom and the carbonyl oxygen, and a hydrogen bond between the carboxyl hydrogen and an oxygen atom of the catalyst.

The activated complex reacts with the alcohol.

Rearrangement of the complex leads to the formation of the monoester and the release of a water molecule.

The same catalytic cycle is repeated for the reaction of the monoester with another alcohol molecule to form the diester. chemicalbook.com

In the context of polycondensation, theoretical studies on similar titanium catalysts, such as titanium(IV) ethoxide [Ti(OEt)₄], suggest a mechanism where the carbonyl oxygen of the ester coordinates to the titanium center. This is followed by a nucleophilic attack from an alcohol-terminated oligomer, leading to chain growth. This process has a significantly lower energy barrier compared to the uncatalyzed reaction. mdpi.com

Application in Polyester Synthesis via Direct Esterification and Polycondensation

Tetrabutyl orthotitanate is an effective catalyst for both direct esterification of a dicarboxylic acid with a diol and for the subsequent polycondensation stage to produce high molecular weight polyesters. chemicalbook.comrsc.org It is considered a more efficient transesterification catalyst for certain systems, such as the dimethyl terephthalate-1,4-butanediol (DMT-BD) system, compared to other common catalysts like zinc acetate. chemicalbook.com

In the synthesis of poly(ethylene furanoate) (PEF), a biobased polyester, tetrabutyl titanate (TBT) has been shown to be one of the most effective catalysts for the second stage of the reaction, the polycondensation, leading to a significant increase in the intrinsic viscosity of the polymer. rsc.org Its performance in the initial transesterification stage is comparable to other titanate catalysts like titanium(IV) isopropoxide (TIS). rsc.org The use of titanate catalysts, including TBT, can, however, lead to some coloration in the final polyester. rsc.org

Table 2: Comparison of Catalysts in the Synthesis of Poly(ethylene furanoate) (PEF)

| Catalyst | Transesterification Stage (Methanol Distillation Rate) | Polycondensation Stage (Reactivity) |

|---|---|---|

| Tetrabutyl titanate (TBT) | Similar to other titanates | High |

| Titanium(IV) isopropoxide (TIS) | Similar to other titanates | High |

| Tin(II) 2-ethylhexanoate (B8288628) (TEH) | Slowest | Low |

| Dibutyltin(IV) oxide (DBTO) | - | Moderate |

Source: Adapted from a study on PEF synthesis. rsc.org

The versatility of tetrabutyl orthotitanate is also demonstrated in its use for producing other polyesters like polybutylene terephthalate (B1205515) (PBT). patsnap.com

Enhancement of Reaction Rates and Product Yields in Organic Syntheses

The implementation of tetrabutyl orthotitanate tetramer as a catalyst has been shown to significantly accelerate reaction times and boost the yields of desired products in various organic syntheses. Its effectiveness is particularly pronounced in esterification and transesterification reactions, which are fundamental processes in the production of a wide array of chemicals, from polyesters to biodiesel. mdpi.comnih.gov

In the synthesis of polyesters, for instance, tetrabutyl orthotitanate has proven to be a highly active and efficient catalyst. mdpi.com Research into the kinetics of the transesterification of dimethyl terephthalate (DMT) with 1,4-butanediol (B3395766) has highlighted the efficiency of tetrabutyl titanate. mdpi.com It has been demonstrated to be a more efficient transesterification catalyst for this system compared to the widely used zinc acetate. mdpi.com

The mechanism of catalysis in esterification reactions involves the coordination of the titanium atom to the carbonyl oxygen of the carboxylic acid. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. This activation ultimately leads to the formation of the ester and the regeneration of the catalyst. mdpi.com

The following table summarizes the catalytic performance of tetrabutyl orthotitanate in a representative esterification reaction.

| Reactants | Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) |

|---|---|---|---|---|---|

| Adipic Acid + Ethylene Glycol | Tetrabutyl Titanate | Not Specified | Not Specified | Not Specified | High (qualitative) |

| Dimethyl Terephthalate + 1,4-Butanediol | Tetrabutyl Titanate | Not Specified | Not Specified | Not Specified | ~75% Conversion |

Catalysis in Other Organic Transformations

Beyond its well-established role in esterification, researchers are exploring the catalytic potential of this compound and its derivatives in a broader range of organic transformations, aiming to develop novel and efficient routes for the synthesis of fine chemicals.

Exploration of Novel Catalytic Activities for Fine Chemical Production

The catalytic activity of titanium-based systems derived from precursors like tetrabutyl orthotitanate is an area of active investigation for the production of high-value fine chemicals. One promising avenue is in the development of catalysts for the synthesis of specialty chemicals and pharmaceuticals. chemimpex.com The inherent reactivity of tetrabutyl orthotitanate allows for its use as a precursor in the synthesis of more complex and tailored catalytic systems. chemimpex.com

For example, the development of titanium-based multicatalytic systems has shown potential in streamlining the synthesis of chiral amines, which are important building blocks for pharmaceuticals. chemimpex.com While not explicitly detailing the use of the tetramer, this research highlights the versatility of titanium alkoxides in generating catalysts for complex, one-pot reactions that can reduce waste and reaction time. chemimpex.com

Impact on Selectivity and Stereochemistry in Specific Reactions

The ability to control selectivity, particularly stereoselectivity, is a critical aspect of modern synthetic chemistry. While the direct impact of this compound on stereochemistry is not extensively documented in readily available literature, the broader field of titanium-based catalysis offers insights into its potential. The coordination environment around the titanium center can, in principle, be modified with chiral ligands to induce asymmetry in catalytic transformations.

Research into titanium-based multicatalysis has demonstrated the potential to achieve enantioselective synthesis of chiral amines with enantiomeric excesses (ee) of up to 90%. chemimpex.com This is accomplished through a sequence of reactions including amide formation, reduction to an imine, and subsequent enantioselective cyanation, all facilitated by a single titanium catalyst. chemimpex.com This suggests that derived systems from precursors like tetrabutyl orthotitanate could be engineered to influence the stereochemical outcome of a variety of organic reactions. However, specific examples detailing the stereochemical control exerted by the unmodified this compound remain an area for further investigation.

Theoretical and Computational Perspectives on Tetrabutyl Orthotitanate Tetramer

Quantum Chemical Studies of Tetramer Structure and Stability

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and stability of metal alkoxides. While direct quantum chemical data for the tetrabutyl orthotitanate tetramer is limited, research on smaller titanium alkoxide clusters and related systems offers valuable insights.

Titanium alkoxides like titanium(IV) butoxide have a strong tendency to form oligomers through oxo-bridges. nih.gov The tetrameric structure of tetrabutyl orthotitanate is a result of this inherent property. Quantum chemical calculations on titanium alkoxide oligomers have shown that the formation of these structures is energetically favorable. researchgate.net Studies on titanium ethoxide, for instance, have detailed the stability of its tetrameric cluster form. wikipedia.org

The stability of the this compound can be attributed to the coordination expansion of the titanium atoms and the bridging of butoxy groups. DFT calculations on similar titanium-oxo clusters have been used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial in determining the chemical reactivity and stability of the cluster. rsc.org For instance, in a study on all-catecholate-stabilized titanium-oxo clusters, the HOMO-LUMO gap was found to decrease with increasing nuclearity of the cluster, suggesting that larger clusters might be more reactive. rsc.org

Computational Modeling of Hydrolysis and Condensation Pathways

The hydrolysis and condensation of titanium alkoxides are fundamental processes in the sol-gel synthesis of titanium dioxide (TiO₂) materials. gelest.com Computational modeling has been pivotal in understanding the mechanisms of these reactions at a molecular level.

Studies on the hydrolysis of titanium alkoxides, such as titanium(IV) isopropoxide (TTIP) and titanium(IV) butoxide (TBOT), have been conducted using both DFT and reactive force field (ReaxFF) molecular dynamics (MD) simulations. researchgate.netstanford.edu These studies have revealed that the hydrolysis process is complex and can proceed through different pathways.

One proposed mechanism involves an associative pathway where a water molecule coordinates to the titanium center, expanding its coordination number, followed by the transfer of a proton to an alkoxy group, which is then eliminated as an alcohol. researchgate.net DFT calculations have shown that the energy barriers for the hydrolysis of titanium alkoxides are significantly lower than those for silicon alkoxides, which is consistent with the higher reactivity of titanium precursors observed experimentally. researchgate.net

Computational studies on the oligomerization of titanium alkoxides have indicated that terminal alkoxy groups are more susceptible to hydrolysis than bridging groups. researchgate.net This suggests that in the this compound, the hydrolysis would likely initiate at the terminal butoxy groups.

The subsequent condensation reactions, leading to the formation of Ti-O-Ti bridges, have also been a subject of computational investigation. These models help in predicting the growth of titanium oxide nanoparticles from alkoxide precursors. researchgate.net

Density Functional Theory (DFT) for Catalytic Reaction Mechanisms

Tetrabutyl orthotitanate and other titanium alkoxides are widely used as catalysts in various organic reactions, including esterification and transesterification. bohrium.comnih.gov Density Functional Theory (DFT) has emerged as a powerful tool to unravel the intricate mechanisms of these catalytic processes. bath.ac.uk

DFT calculations can provide detailed insights into the reaction pathways, including the structures of intermediates and transition states, and their corresponding energies. researchgate.net For instance, in the titanium-catalyzed esterification of carboxylic acids with alcohols, DFT studies have shown that the catalyst can activate both the carboxylic acid and the alcohol. researchgate.net The coordination of the substrates to the titanium center facilitates the nucleophilic attack of the alcohol on the carbonyl carbon of the acid.

The use of this compound as a titanium source for the synthesis of Ti-rich TS-1 zeolites for oxidative desulfurization has been reported. researchgate.netresearchgate.net It was observed that the tetramer slowed down the zeolite crystallization process, leading to a more controlled incorporation of titanium into the zeolite framework and inhibiting the formation of undesirable anatase TiO₂ species. researchgate.netresearchgate.net DFT calculations could be employed to understand the interaction of the tetramer with the zeolite framework and the mechanism of desulfurization at the atomic level.

Molecular Dynamics Simulations of Tetramer Behavior in Solution and at Interfaces

Molecular Dynamics (MD) simulations are a powerful computational technique to study the dynamic behavior of molecules in different environments, such as in solution or at interfaces. mdpi.com While specific MD simulations of this compound are not found in the literature, simulations of related systems provide valuable insights into its likely behavior.

MD simulations can be used to study the solvation of the tetramer in various organic solvents, providing information on the solvent structure around the solute and the dynamics of the butoxy ligands. This is particularly relevant as the reactivity of titanium alkoxides is known to be influenced by the solvent.

Furthermore, MD simulations can model the initial stages of hydrolysis and condensation by simulating the interaction of the tetramer with water molecules in a solvent box. stanford.edu For example, reactive force field (ReaxFF) MD simulations have been used to study the high-temperature hydrolysis of titanium tetraisopropoxide (TTIP), revealing the formation of clusters and the key reaction pathways leading to TiO₂ nanoparticles. stanford.edu

The behavior of the this compound at interfaces is also of interest, particularly in applications such as coating and surface modification. MD simulations could be employed to study the adsorption of the tetramer onto a substrate and the subsequent reactions that lead to the formation of a titanium dioxide film.

Data Tables

Table 1: Calculated Properties of a Related Titanium Alkoxide Monomer (Titanium(IV) butoxide)

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₆O₄Ti | wikipedia.org |

| Molar Mass | 340.32 g/mol | mdpi.com |

| InChIKey | YHWCPXVTRSHPNY-UHFFFAOYSA-N | mdpi.com |

Table 2: Computational Methods Applied to the Study of Titanium Alkoxides

| Computational Method | Application | Reference |

| Density Functional Theory (DFT) | Elucidation of hydrolysis and condensation mechanisms. | researchgate.net |

| Density Functional Theory (DFT) | Investigation of catalytic reaction pathways (e.g., esterification). | researchgate.net |

| Reactive Force Field (ReaxFF) MD | Simulation of high-temperature hydrolysis and nanoparticle formation. | stanford.edu |

| Molecular Dynamics (MD) | Study of sol-gel processes and structural evolution. | mdpi.com |

Advanced Characterization Methodologies for Understanding Tetrabutyl Orthotitanate Tetramer S Role

In-situ Spectroscopic Techniques for Reaction Monitoring (e.g., ATR-IR, Raman, UV-Vis)

In-situ spectroscopic methods allow for the real-time monitoring of chemical reactions involving tetrabutyl orthotitanate as a precursor, primarily in sol-gel processes. aspbs.com These techniques are crucial for understanding reaction kinetics, identifying intermediate species, and determining the mechanisms of material formation.

Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy is a powerful tool for studying adsorption processes and chemical transformations on the surface of materials. In the context of titanate-derived materials, in-situ ATR-FTIR has been employed to investigate the adsorption of various molecules onto titania nanoparticle films. nih.gov For instance, it can be used to probe the binding mechanisms of different chemical species to titania surfaces, providing insight into surface reactivity. researchgate.netrsc.org This is particularly valuable for understanding how materials derived from tetrabutyl orthotitanate interact with their environment in applications like photocatalysis and sensing.

Raman Spectroscopy is highly effective for analyzing the structural evolution of titanate materials during synthesis and processing. aspbs.com It can distinguish between different crystalline phases of titanium dioxide (TiO₂), such as anatase, rutile, and brookite, which often coexist in materials synthesized from tetrabutyl orthotitanate. researchgate.netrsc.org Studies have used Raman spectroscopy to monitor the amorphous-to-crystalline phase transformation of titania nanotubes upon annealing at different temperatures. uark.edu For example, distinct Raman peaks can identify the formation of titanate compounds and track their conversion to anatase and subsequently to rutile at higher temperatures, which is critical for applications like water-splitting catalysts. uark.eduresearchgate.net Fluid-cell Raman spectroscopy further enables real-time observation of reaction and transport phenomena at the solid-liquid interface. nih.gov

UV-Visible (UV-Vis) Spectroscopy is primarily used to determine the optical properties of materials derived from tetrabutyl orthotitanate. The technique measures the absorption of ultraviolet and visible light, which is related to the material's electronic structure and band gap. mdpi.com In the synthesis of TiO₂ nanoparticles, UV-Vis spectroscopy can confirm the formation of the nanoparticles and evaluate their photocatalytic potential by monitoring the degradation of dyes like methylene (B1212753) blue under UV irradiation. mdpi.commdpi.com The band gap of the resulting material, a key parameter for photocatalysis, can be calculated from the UV-Vis diffuse reflectance spectrum. mdpi.com

| Technique | Primary Application | Key Findings / Information Obtained | Reference Example |

|---|---|---|---|

| ATR-FTIR | Surface adsorption and reaction studies | Identification of adsorbed species and binding mechanisms on titania surfaces. researchgate.netrsc.org | Probing the interaction of proteins and bile salts with TiO₂ nanoparticle films. nih.gov |

| Raman Spectroscopy | Phase transformation and structural analysis | Differentiation of anatase, rutile, and amorphous phases; monitoring crystallization. researchgate.netuark.eduacs.org | Identifying titanate phases and their transformation temperatures in nanotubular films. uark.eduresearchgate.net |

| UV-Vis Spectroscopy | Optical properties and photocatalytic activity | Determination of band gap; monitoring degradation of pollutants. mdpi.comrsc.org | Evaluating the photocatalytic performance of TiO₂ by measuring methylene blue degradation. mdpi.commdpi.com |

Electron Microscopy Techniques for Microstructure Analysis of Derived Materials (e.g., TEM, SEM, STEM-EDX)

Electron microscopy techniques are fundamental for visualizing the morphology and microstructure of materials synthesized from tetrabutyl orthotitanate, from the nanoscale to the microscale.

Transmission Electron Microscopy (TEM) provides high-resolution images of the internal structure of materials. It is extensively used to determine the size, shape, and crystalline structure of nanoparticles. For TiO₂ nanoparticles derived from tetrabutyl orthotitanate, TEM analysis reveals their morphology (e.g., spherical or rod-like) and size distribution. researchgate.netresearchgate.net High-resolution TEM (HRTEM) can even visualize the crystal lattice fringes, confirming the crystalline phase (e.g., anatase) of the nanoparticles. mdpi.comresearchgate.net

Scanning Electron Microscopy (SEM) is used to examine the surface topography and morphology of materials. In the context of materials derived from the tetramer, SEM images show the structure of thin films, including their compactness, pore distribution, and the presence of any surface particles. mdpi.comnih.gov For instance, SEM has been used to study titania thin films prepared by the sol-gel method, revealing how factors like aging time affect the surface morphology. mdpi.com

Scanning Transmission Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (STEM-EDX) combines imaging with elemental analysis. STEM provides high-resolution images, while EDX maps the elemental composition of the sample. This is particularly useful for analyzing composite materials or confirming the purity of synthesized nanostructures. rsc.org For example, EDX analysis of TiO₂ films can confirm that surface particles are indeed composed of titanium and oxygen. mdpi.com

| Technique | Information Provided | Typical Findings for Titanate-Derived Materials |

|---|---|---|

| TEM | Nanoparticle size, shape, and crystallinity | Spherical TiO₂ nanoparticles with diameters of 10-20 nm; anatase crystal structure confirmed by HRTEM. researchgate.netresearchgate.net |

| SEM | Surface morphology, topography, and porosity | Compact and continuous TiO₂ films; homogeneously distributed pores in mesoporous films. mdpi.comnih.gov |

| STEM-EDX | High-resolution imaging and elemental composition | Confirmation of Ti and O presence in nanoparticles; elemental mapping of composite materials. mdpi.comrsc.org |

Surface Sensitive Techniques for Investigating Tetramer-Material Interfaces (e.g., XPS, AFM)

The surface properties of materials derived from tetrabutyl orthotitanate are critical to their function in applications such as catalysis, coatings, and biomedical devices. Surface-sensitive techniques provide detailed information about the chemical composition and topography of the material's outermost layers.

X-ray Photoelectron Spectroscopy (XPS) is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. For materials derived from tetrabutyl orthotitanate, XPS is used to confirm the formation of TiO₂ and to identify the oxidation states of titanium. researchgate.net It can also detect surface contaminants or changes in surface chemistry after different treatments, which is crucial for understanding catalytic activity and biocompatibility. researchgate.net

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a surface with nanoscale resolution. illinois.edu AFM is used to characterize the surface roughness and morphology of thin films and coatings produced from tetrabutyl orthotitanate. researchgate.netresearchgate.net For example, AFM can reveal patterns of globular particles on the surface of a film and provide quantitative data on surface roughness. researchgate.net This information is vital for applications where surface texture is important, such as in coatings and biomedical implants. mdpi.comyoutube.com

| Technique | Type of Analysis | Information Gleaned | Relevance |

|---|---|---|---|

| XPS | Surface Chemical Composition | Elemental composition, oxidation states (e.g., Ti⁴⁺), and surface impurities. researchgate.net | Verifying material purity and understanding surface chemical reactivity for catalysis. |

| AFM | Surface Topography and Morphology | 3D surface imaging, surface roughness, particle/domain size and distribution. illinois.eduresearchgate.net | Optimizing film quality for coatings and understanding cell-material interactions for biomedical applications. |

Porosimetry and Surface Area Analysis of Tetramer-Derived Catalysts and Materials

The performance of catalysts, adsorbents, and membranes derived from tetrabutyl orthotitanate is often directly related to their surface area and porous structure. Porosimetry and surface area analysis are key to quantifying these properties.

Brunauer-Emmett-Teller (BET) analysis is the most common method for determining the specific surface area of a material. ox.ac.uklibretexts.org It involves the physical adsorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures. By analyzing the gas adsorption isotherm, the surface area can be calculated. Materials like titanate nanotubes and mesoporous titania, synthesized using tetrabutyl orthotitanate, are characterized by BET to evaluate their potential for applications requiring high surface area, such as photocatalysis and adsorption. researchgate.netresearchgate.net For example, studies have shown how synthesis parameters and post-synthesis treatments like annealing affect the specific surface area and, consequently, the photocatalytic efficiency of the material. researchgate.netfn-nano.com

Pore size distribution analysis , often derived from the same gas adsorption data using models like the Barrett-Joyner-Halenda (BJH) method, provides information about the volume, size, and distribution of pores within the material. fn-nano.com This is critical for applications where molecular transport and accessibility to active sites within the material are important, such as in catalysis and separation processes. Research has correlated changes in pore size distribution with annealing temperatures, showing how the material's structure evolves from nanotubular to nanoparticulate, affecting its porosity. researchgate.net

| Material | Synthesis/Treatment Condition | Specific Surface Area (m²/g) | Average Pore Size (nm) | Reference |

|---|---|---|---|---|

| Titanate Nanotubes | As-synthesized (hydrothermal) | 277 | ~3 and ~25 (bimodal) | researchgate.net |

| Titanate Nanotubes | Annealed at 400 °C | 147 | ~3 and ~25 (bimodal) | researchgate.net |

| Titanate Nanotubes | Annealed at 700 °C | 20 | ~45 | researchgate.net |

| P25 Titania | Calcined at 500 °C | 49 | 20.8 | fn-nano.com |

| P25 Titania | Calcined at 900 °C | 5 | 46.9 | fn-nano.com |

Challenges and Future Research Directions

Addressing Synthetic Scalability and Purity for Specific Applications

A primary challenge in the widespread industrial use of Tetrabutyl Orthotitanate Tetramer lies in achieving consistent, large-scale production while maintaining high purity. The compound's pronounced sensitivity to moisture presents a significant hurdle. chempoint.comtib-chemicals.com Exposure to atmospheric water leads to hydrolysis, forming titanium dioxide and butanol, which can compromise the material's performance in sensitive applications. reddit.comnih.gov For applications such as high-performance coatings or as a catalyst in precision polymerization, even minor impurities can lead to defects or unpredictable reaction kinetics.

Future research is focused on developing robust and cost-effective purification and synthesis protocols. Current lab-scale purification often involves vacuum distillation to separate the titanate from non-volatile impurities. reddit.com However, scaling this process is non-trivial. Innovative industrial-scale methods, such as those outlined in recent patents, propose separating titanium alkoxides from reaction mixtures through controlled crystallization followed by efficient separation techniques like decanter centrifugation. google.com This approach not only enhances separation efficiency over traditional filtration but also yields a fine, powdered product, which is easier to handle and dissolve for subsequent applications. google.com

Further research into alternative purification methods, such as solvent extraction or the use of scavengers for hydrolysis byproducts, is essential. The development of integrated synthesis and purification processes that minimize exposure to moisture will be key to producing high-purity this compound on a scale that meets the demands of advanced technological applications.

Developing Next-Generation Catalytic Systems Based on this compound

Tetrabutyl Orthotitanate and its tetrameric form are effective as Lewis acid and Ziegler-Natta catalysts, particularly in the production of polyesters like polybutylene terephthalate (B1205515) (PBT). chempoint.comchemicalbook.com However, the drive for "greener" chemistry and more efficient industrial processes necessitates the development of next-generation catalytic systems with enhanced activity, selectivity, and stability.